molecular formula C23H23F3NNaO4 B605366 Unii-5V9hjq1Y75 CAS No. 1224977-85-8

Unii-5V9hjq1Y75

Cat. No. B605366
CAS RN: 1224977-85-8
M. Wt: 457.42
InChI Key: WFUYBZRTYBYLFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AM-156 is a bio-active chemical.

Scientific Research Applications

Global Substance Registration System

The Global Substance Registration System (GSRS), a collaboration between the US FDA and NCATS, offers rigorous scientific descriptions of substances relevant to health, including unique identifiers (UNIIs) for over 100,000 substances. This database is a valuable resource for translational research and medicine, particularly for understanding and identifying medicinal substances beyond small molecules (Peryea et al., 2020).

PET and Drug Research

PET imaging is emerging as a significant tool for examining the behavioral, therapeutic, and toxic properties of drugs. It provides insights into pharmacokinetic and pharmacodynamic events in humans and animals, enhancing drug research and development (Fowler et al., 1999).

Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation. This network, through the Pharmacogenetics and Pharmacogenomics Knowledge base (PharmGKB), provides valuable data for scientific investigations into various drugs and their interactions with genetic factors (Giacomini et al., 2007).

Drug Discovery Evolution

The evolution of drug discovery, increasingly guided by pharmacology and clinical sciences, has significantly contributed to medical progress. The impact of molecular biology and genomic sciences on drug discovery processes is a key area of research, offering insights into new treatment options and the development of novel drugs (Drews, 2000).

Linking Uracil Base Excision Repair and Drug Toxicity

Research on 5-fluorouracil (5-FU) and its impact on uracil base excision repair (BER) in yeast provides insights into the cell-killing mechanism of this drug. This study aids in understanding the role of BER in drug toxicity and effectiveness, which can lead to new strategies for enhancing drug efficacy (Seiple et al., 2006).

Anticancer Drug Concentrations for Nonclinical Studies

A review of pharmacokinetic parameters of small molecules and biological agents used in oncology helps select appropriate in vitro concentrations and in vivo plasma exposures for evaluating drug effects in nonclinical studies. This approach improves the translation of nonclinical findings into clinically relevant effects (Liston & Davis, 2017).

Unified Human Interactome Database

UniHI offers a comprehensive platform for network-based investigations in biology and medicine. It provides a user-friendly interface for analyzing, visualizing, and interacting with human molecular interaction networks, enhancing research in various biological domains (Kalathur et al., 2013).

Limitations of Animal Studies in Predicting Human Toxicity

This review discusses the issues in using animal models for predicting human toxicity in pharmaceutical development. It highlights the need for alternative approaches, questioning the scientific merit of traditional animal research in this context (Norman, 2019).

Early Detection of Toxicity in Clinical Trials

The North Central Cancer Treatment Group's real-time toxicity monitoring program supplements NCI adverse event monitoring procedures. It enables the early identification of side effects and potential adjustments in ongoing clinical trials, improving patient safety in clinical research (Goldberg et al., 2002).

properties

CAS RN

1224977-85-8

Product Name

Unii-5V9hjq1Y75

Molecular Formula

C23H23F3NNaO4

Molecular Weight

457.42

IUPAC Name

sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate

InChI

InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1

InChI Key

WFUYBZRTYBYLFG-UHFFFAOYSA-M

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-156;  AM 156;  AM156;  UNII-5V9HJQ1Y75; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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